2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Solubility Formulation Synthetic Chemistry

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride (CAS 5177-43-5) is a dihydrochloride salt form of a key benzodiazepine scaffold. This compound, with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol , is a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 5177-43-5
Cat. No. B1341811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
CAS5177-43-5
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2CN1.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;;/h1-4,10-11H,5-7H2;2*1H
InChIKeyQBRATFCJCUYIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine Dihydrochloride (CAS 5177-43-5) Procurement Guide: Core Scaffold Specifications


2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride (CAS 5177-43-5) is a dihydrochloride salt form of a key benzodiazepine scaffold [1]. This compound, with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol , is a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs . Its core structure is a common motif in compounds targeting neurological disorders and it serves as a crucial intermediate for high-throughput synthesis of potentially bioactive molecules [2].

1
Building Block Dihydrochloride salt for CNS-targeted medicinal chemistry
2
Synthesis Compatible with high-throughput and solid-phase derivatization
3
Target Engagement Parent scaffold baseline affinity for alpha-2 adrenoceptor SAR

Why 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine Dihydrochloride Cannot Be Directly Substituted by Free Base or Other Salts


The procurement decision for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride over its free base (CAS 5946-39-4) or monohydrochloride (CAS 1086007-32-0) analogs is dictated by critical differences in physicochemical properties, specifically solubility and stability, that directly impact downstream synthetic utility and analytical workflows . The dihydrochloride salt exhibits a markedly different melting point and is reported to be freely soluble in water, in stark contrast to the free base, which is air-sensitive and has a lower melting range . Furthermore, the protonated state of the dihydrochloride in acidic conditions is generally more stable than the free base, which is a crucial consideration for long-term storage and reproducible synthesis . These quantifiable distinctions render simple molar substitution invalid for experimental protocols where precise solubility, stability, or physical form are critical parameters .

Solubility Mismatch

Free base is not freely water-soluble; direct substitution will fail in aqueous-phase synthesis and purification workflows.

Thermal Stability Gap

Free base melts at a substantially lower temperature; its lower thermal stability may compromise storage and reaction reproducibility.

Salt-Form Dependent Reactivity

Protonation state affects reactivity and handling; monohydrochloride or free base may shift reaction outcomes and analytical profiles.

Quantitative Evidence Guide for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine Dihydrochloride Differentiation


Superior Aqueous Solubility for Facile Downstream Processing vs. Free Base

The dihydrochloride salt form demonstrates dramatically enhanced aqueous solubility compared to the free base, a critical advantage for aqueous-phase reactions and purification steps. While the free base is described as air-sensitive and its solubility profile is not explicitly stated, the dihydrochloride is reported to be freely soluble in water , with additional data from a related technical specification indicating high solubility [1].

Aqueous Solubility
Head-to-head
Freely soluble
Enables aqueous-phase reactions and simplified work-up.
Free base not freely soluble; air-sensitive.
Solubility Formulation Synthetic Chemistry

Higher Thermal Stability and Distinct Melting Point for Improved Handling and Storage

The dihydrochloride salt exhibits a significantly higher melting point (243-244°C or 245-248°C [1]) compared to the free base (96-100°C ), indicating superior thermal stability. This higher melting point is consistent across vendors, with one source specifying 245-248°C with decomposition [1].

Melting Point
Head-to-head
243–248 °C (dihydrochloride)
Higher thermal stability for storage and handling.
Free base mp 96–100 °C; ~147–152 °C difference.
Stability Thermal Analysis Storage

High Purity and Batch-to-Batch Consistency for Reliable Research Outcomes

Vendor specifications indicate a high standard of purity for the dihydrochloride salt, with typical values of ≥96% or ≥98.5% [1]. This is comparable to the free base, which is commonly supplied at 95% or 95%+ , but the dihydrochloride's high purity is coupled with batch-to-batch consistency assurances [1], a critical factor for reproducible research.

Purity & Consistency
Specification review
≥96–98.5% (HPLC)
Comparable or higher purity with batch-to-batch consistency.
Free base purity typically 95%.
Purity Quality Control Reproducibility

Well-Defined Pharmacological Target Engagement Profile (Ki Values) for Structure-Activity Relationship (SAR) Studies

The parent free base scaffold exhibits quantifiable, though weak, affinity for the alpha-2-adrenoceptor with a Ki of 3,770 nM [1]. This baseline affinity data provides a crucial starting point for SAR campaigns, where the dihydrochloride salt serves as a key intermediate for generating derivatives with enhanced potency and selectivity [2].

Binding Affinity
Assay context
Ki = 3,770 nM
Baseline alpha-2 adrenoceptor affinity for SAR exploration.
[³H]clonidine binding inhibition.
Binding Affinity SAR Neuropharmacology

Validated Synthetic Utility in High-Throughput Chemistry and Scaffold Derivatization

The dihydrochloride form is explicitly identified as a key intermediate for the solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives, a methodology valued for high-throughput synthesis of potentially bioactive molecules [1]. While the free base can be synthesized with a high yield of 98% via reduction of the corresponding dione , the dihydrochloride's enhanced solubility and stability make it the preferred form for subsequent automated or high-throughput synthetic workflows [1].

Synthetic Utility
Class-level
Solid-phase derivatization
Supports high-throughput library synthesis of benzodiazepine derivatives.
Data to verify; based on reported methodology.
High-Throughput Synthesis Solid-Phase Chemistry Scaffold

Optimal Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine Dihydrochloride in Research and Development


Aqueous-Phase Synthesis and Purification of Benzodiazepine Derivatives

The compound's freely soluble nature in water, a property not shared by the free base, makes it the superior choice for synthetic sequences involving aqueous conditions, such as salt metathesis, water-sensitive coupling reactions, or purification via aqueous extraction . This eliminates the need for solubility-enhancing co-solvents and simplifies work-up procedures, directly improving overall process efficiency .

Building Block for High-Throughput Solid-Phase Synthesis of CNS-Focused Libraries

The dihydrochloride's demonstrated utility as a starting material for solid-phase synthesis of benzodiazepine derivatives positions it as a critical component in automated library production [1]. Its enhanced stability and high purity ensure consistent loading and reaction outcomes across large compound arrays, a key requirement for generating reliable screening data in CNS drug discovery programs [1].

SAR Studies Targeting the Benzodiazepine Core for Neurological Disorders

The baseline affinity of the parent scaffold for alpha-2-adrenoceptors (Ki = 3,770 nM) provides a quantitative benchmark for SAR exploration [2]. Using the dihydrochloride as a stable and soluble starting point, researchers can introduce diverse substituents to modulate target affinity and selectivity, with the goal of developing novel agents for neurological or psychological conditions [2].

Analytical Method Development and Reference Standard Preparation

Given its high purity (≥96-98.5%) and well-defined physicochemical properties (e.g., melting point 243-248°C), the dihydrochloride salt is ideally suited for use as a reference standard in analytical method development . Its stability under recommended storage conditions ensures the integrity of the standard over time, leading to more accurate quantification of related compounds in biological or synthetic samples .

Application
Selection Property
Validation Focus
Aqueous-phase synthesis and purification
Freely soluble salt form
Aqueous reaction compatibility and work-up efficiency
High-throughput solid-phase library production
Reported solid-phase synthesis intermediate
Consistent loading and reaction scalability
Alpha-2 adrenoceptor SAR studies
Parent scaffold baseline affinity data
Quantitative modulation of binding affinity via derivatization
Analytical reference standard preparation
High purity profile and defined melting point
Accurate quantification and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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